molecular formula C19H14F3N3O3 B1139346 GLPG0492 R enantiomer CAS No. 1215085-93-0

GLPG0492 R enantiomer

Cat. No. B1139346
M. Wt: 389.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

GLPG0492 R enantiomer is the R enantiomer of GLPG-0492, which is a novel selective androgen receptor modulator . It is used for research purposes only .


Synthesis Analysis

GLPG0492 was synthesized by the medicinal chemistry department at Galapagos and was determined to be >99% pure by HPLC and/or NMR analysis .


Molecular Structure Analysis

The molecular weight of GLPG0492 R enantiomer is 389.33 and its formula is C19H14F3N3O3 . The chemical name is Benzonitrile, 4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenyl-1-imidazolidinyl]-2-(trifluoromethyl) .


Physical And Chemical Properties Analysis

GLPG0492 R enantiomer is a solid, white to off-white substance . It has a high solubility in DMSO: 100 mg/mL (256.85 mM) . The storage conditions vary depending on the form: Powder can be stored at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

  • Chiral Sensing and Enantioselective Analysis : Chirality is critical in various scientific fields, including catalysis, organic synthesis, biomedicine, and pharmaceutics. Chiral discrimination, which involves the selective sensing and separation of different enantiomers, is of particular interest. For instance, enantio-differentiating chemosensor systems developed through chiral functionalization of graphene field-effect transistors (GFETs) have shown promise for rapid and selective enantioselective sensing with high sensitivity (Shang et al., 2018). Additionally, enantioselective gas chromatography (GC) and other chromatographic techniques are widely used for direct enantiomeric separation of optically active components in various industries, highlighting the broad array of applications in chiral analysis (He & Beesley, 2005).

  • Phytotoxicity and Environmental Analysis : The study of enantioselectivity in phytotoxicity, such as in the case of herbicides, is crucial. Different enantiomers of a chiral compound can exhibit varying levels of biological activity, with one enantiomer often showing higher toxicity. Understanding the enantioselective toxicity mechanisms is essential in biological chemistry, as seen in studies investigating the differential effects of herbicide enantiomers on plant growth, oxidative stress, and carbohydrate metabolism (Qian et al., 2011).

  • Enantioselective Recognition in Pharmaceutical and Biotechnological Applications : The development of electrochemical methods for enantioselective recognition is a key research area in pharmaceuticals and biotechnology. Studies have shown the potential of chiral polymers and materials in fabricating sensors for the enantioselective recognition of various pharmaceutical compounds (Dong et al., 2017).

  • Chiral Analysis in Asymmetric Synthesis and Enzymatic Reactions : Enantioselective complexation GC and other chiral analysis techniques are important in asymmetric synthesis and enzymatic reactions. These methods allow for the separation and characterization of enantiomers, which is vital for understanding the stereochemical aspects of these processes (Schurig, 2002).

properties

IUPAC Name

4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-24-17(28)25(14-8-7-12(10-23)15(9-14)19(20,21)22)16(27)18(24,11-26)13-5-3-2-4-6-13/h2-9,26H,11H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJGULUVTFDTAS-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)C1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)N(C(=O)[C@]1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801111678
Record name 4-[(4R)-4-(Hydroxymethyl)-3-methyl-2,5-dioxo-4-phenyl-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GLPG0492 R enantiomer

CAS RN

1215085-93-0
Record name 4-[(4R)-4-(Hydroxymethyl)-3-methyl-2,5-dioxo-4-phenyl-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215085-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4R)-4-(Hydroxymethyl)-3-methyl-2,5-dioxo-4-phenyl-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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